molecular formula C17H17ClN2O4 B3916237 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B3916237
M. Wt: 348.8 g/mol
InChI Key: HAMFLEUUPHBCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide, also known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CDMB is a synthetic compound that has been synthesized in the laboratory and is not naturally occurring.

Mechanism of Action

The mechanism of action of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase D. 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Biochemical and Physiological Effects
4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications in drug discovery. Additionally, 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases. 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells, which may have implications in cancer treatment.

Advantages and Limitations for Lab Experiments

4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells, which may have implications in cancer research. Additionally, 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases. However, one limitation is that the synthesis method of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for the research of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide. One direction is to further investigate its mechanism of action. Additionally, more research is needed to determine the efficacy of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide in the treatment of inflammatory diseases and cancer. Furthermore, the synthesis method of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide could be optimized to increase yield and efficiency. Finally, the potential applications of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide in drug discovery should be further explored.
Conclusion
In conclusion, 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide is a synthetic compound that has potential applications in scientific research. Its synthesis method is complex, but it has been shown to have anti-inflammatory properties and inhibit the growth of cancer cells. The mechanism of action of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes. Further research is needed to determine the efficacy of 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide in the treatment of inflammatory diseases and cancer, and to optimize its synthesis method.

Scientific Research Applications

4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases. Additionally, 4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of certain enzymes, which may have applications in drug discovery.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-14-8-3-11(9-15(14)23-2)10-16(21)24-20-17(19)12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFLEUUPHBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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